molecular formula C16H30O2 B1232294 Hexadec-3-enoic acid CAS No. 2457-70-7

Hexadec-3-enoic acid

Cat. No.: B1232294
CAS No.: 2457-70-7
M. Wt: 254.41 g/mol
InChI Key: PCBKWKNYISJGPJ-YPKPFQOOSA-N
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Description

Hexadec-3-enoic acid, specifically the (3E) isomer also known as trans-3-hexadecenoic acid, is a long-chain unsaturated fatty acid of significant interest in biochemical research . This compound is identified as a natural product, found in sources such as Glycine max (soybean), and belongs to a class of lipids with aliphatic tails of 13 to 21 carbon atoms . The placement and geometry of its double bond make it a subject of study in lipid metabolism and plant biology . Recent scientific investigations explore the role of similar fatty acid derivatives in the endocannabinoid system. Studies indicate that cetylated fatty acids, which are esters derived from compounds like this compound, may exhibit analgesic and anti-inflammatory properties by acting as inhibitors of the enzyme monoacylglycerol lipase (MAGL) . Inhibiting MAGL increases levels of endogenous cannabinoids, presenting a potential mechanism of action for managing conditions like inflammation and pain . This suggests that this compound serves as a valuable precursor or building block for developing and studying novel bioactive molecules . Researchers can utilize this high-purity compound as a standard in chromatography, a substrate in enzymatic studies, or a starting material in organic synthesis to create esters and other derivatives for various experimental applications. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2457-70-7

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(Z)-hexadec-3-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13-

InChI Key

PCBKWKNYISJGPJ-YPKPFQOOSA-N

SMILES

CCCCCCCCCCCCC=CCC(=O)O

Isomeric SMILES

CCCCCCCCCCCC/C=C\CC(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CCC(=O)O

melting_point

53 - 54 °C

physical_description

Solid

Synonyms

delta(3)-hexadecenoic acid
delta(3)-hexadecenoic acid, (E)-isomer
delta(3)-hexadecenoic acid, (Z)-isomer
trans-3-hexadecenoic acid

Origin of Product

United States

Contextualization Within Unsaturated Fatty Acid Biochemistry

Hexadec-3-enoic acid is a 16-carbon unsaturated fatty acid, distinguished by a double bond at the third carbon position from the carboxyl group. ontosight.ai This structural feature defines its chemical properties and influences its biological roles. It exists as two geometric isomers: cis-3-hexadecenoic acid and trans-3-hexadecenoic acid, with the trans isomer being of particular note in plant biochemistry. ebi.ac.ukebi.ac.uk

Unlike its more prevalent isomer, palmitoleic acid ((9Z)-hexadec-9-enoic acid), which is a key product of endogenous fatty acid metabolism in animals and a recognized lipokine, this compound has a more specialized distribution. wikipedia.orgmdpi.com Trans-3-Hexadecenoic acid is uniquely found in the phosphatidylglycerol fraction of chloroplast thylakoid membranes in higher plants and algae. researchgate.netnih.gov Its presence has been documented in various plant species, including broad bean (Vicia faba), red clover (Trifolium pratense), spinach, and the green alga Dunaliella salina. ebi.ac.uknih.govnih.govthegoodscentscompany.com

The biosynthesis of trans-3-hexadecenoic acid is intricately linked to photosynthetic activity. nih.gov It is synthesized from palmitic acid (16:0) within the chloroplasts. nih.gov Studies have shown that the levels of this fatty acid increase with leaf age and are dependent on light exposure, being absent in etiolated (dark-grown) tissues. nih.gov The synthesis is catalyzed by a specific desaturase that introduces the trans double bond at the ∆3 position. nih.gov Research on broad bean leaves has indicated that the synthesis of trans-3-hexadecenoic acid is most active in chloroplasts of plants that have been exposed to periods of darkness followed by light, suggesting a regulatory link to photoperiodism. nih.gov Furthermore, its concentration in phosphatidylglycerol can be modulated by temperature, with decreases observed during cold treatment in wheat, hinting at a role in thermal acclimation of the photosynthetic apparatus. researchgate.net

While the precise functions are still under investigation, its specific location within the thylakoid membrane suggests a role in the structure and function of the photosynthetic machinery, potentially influencing the organization of light-harvesting complexes. researchgate.net

Academic Significance and Research Gaps Pertaining to Hexadec 3 Enoic Acid

Identification in Specific Biological Sources and Organisms

The distribution of this compound is widespread, with notable occurrences in both the plant and microbial kingdoms.

Occurrence in Plant Metabolomes

This compound has been identified in the metabolomes of several plant species. For instance, it has been reported in Glycine max (soybean) and Aster alpinus (alpine aster). nih.govnih.govnih.gov The (E)-isomer, also known as trans-3-hexadecenoic acid, is a recognized plant metabolite. nih.gov Research on the seed oils of Aster alpinus and Arctium minus (burdock) led to the isolation and characterization of their trans-3-enoic acids. nih.gov Specifically, the oil from Aster alpinus was found to contain 7.1% trans-3-hexadecenoic acid. nih.gov This particular fatty acid is also found in the chloroplasts of all green plants. funmeddev.com Its presence has also been noted in spinach and red clover. thegoodscentscompany.com

Presence or Related Compounds in Microbial Systems

This compound and its related compounds are also present in various microbial systems, particularly in marine environments. The trans-isomer, trans-3-hexadecenoic acid, is found in the chloroplasts of eukaryotic algae. funmeddev.com Studies have confirmed its presence in the green alga Chlorella vulgaris and the marine green alga Dunaliella salina. thegoodscentscompany.comnih.gov In Dunaliella salina, this fatty acid is a significant component of phosphatidylglycerol in chloroplast membranes. nih.gov

Furthermore, related keto- and hydroxy-fatty acids have been discovered in marine cyanobacteria and diatoms. For example, 7(E)-9-keto-hexadec-7-enoic acid was isolated from a marine benthic cyanobacterial mat. researchgate.netnih.gov This same compound has also been identified in the marine diatom Skeletonema marinoi and the green alga Ulva lactuca. nih.govmdpi.com Another related compound, 7(E)-9S-hydroxy-hexadec-7-enoic acid, was identified in the marine diatom Thalassiosira rotula. nih.gov The diatom Nitzschia shiloi has been shown to produce oxygenated derivatives of palmitoleic acid, including 9-hydroxyhexadec-7E-enoic acid and 9-ketohexadec-7E-enoic acid. nih.gov

Isomeric Forms and Their Differential Distribution

This compound exists in two primary isomeric forms: (E)-Hexadec-3-enoic acid (trans) and (Z)-Hexadec-3-enoic acid (cis). nih.gov These isomers exhibit different distributions in nature.

The (E)-isomer, or trans-3-hexadecenoic acid, is the more commonly documented form in plants and algae. nih.govfunmeddev.com It is a component of the glyceride oil of the seeds of Helenium bigelowii, constituting about 10% of the total fatty acids. cdnsciencepub.comcdnsciencepub.com It has also been isolated from the lipids of red clover (Trifolium pratense) leaves. thegoodscentscompany.com Research has also confirmed the presence of trans-3-monoethylenic fatty acids in the Nova Scotian seaweeds Palmaria palmata and Chondrus crispus. thegoodscentscompany.com

The (Z)-isomer of the shorter-chain hexenoic acid, (Z)-3-hexenoic acid, has been identified in various fruits such as bananas, kiwi, and raspberries, as well as in tea and wine. thegoodscentscompany.com While this provides some context on a related cis-isomer, specific distribution data for (Z)-Hexadec-3-enoic acid is less commonly reported in the surveyed literature.

Below is a data table summarizing the occurrence of this compound and its isomers in various organisms:

OrganismCompound FormSource of Identification
Glycine max (Soybean)3-Hexadecenoic acidPlant Metabolome nih.gov
Aster alpinus (Alpine aster)This compound, trans-3-hexadecenoic acidPlant Metabolome, Seed Oil nih.govnih.gov
Arctium minus (Burdock)trans-3-enoic acidsSeed Oil nih.gov
Green Plants (general)trans-3-hexadecenoic acidChloroplasts funmeddev.com
Spinach(E)-3-hexadecenoic acidPlant Metabolome thegoodscentscompany.com
Red Clover (Trifolium pratense)(E)-3-hexadecenoic acidLeaves thegoodscentscompany.com
Helenium bigelowiitrans-3-hexadecenoic acidSeed Oil cdnsciencepub.comcdnsciencepub.com
Eukaryotic Algae (general)trans-3-hexadecenoic acidChloroplasts funmeddev.com
Chlorella vulgaristrans-3-hexadecenoic acidAlgal cells thegoodscentscompany.com
Dunaliella salinatrans-delta 3-hexadecenoic acidChloroplast membranes nih.gov
Palmaria palmata (Seaweed)trans-3-monoethylenic fatty acidsAlgal tissues thegoodscentscompany.com
Chondrus crispus (Seaweed)trans-3-monoethylenic fatty acidsAlgal tissues thegoodscentscompany.com
Marine Cyanobacteria7(E)-9-keto-hexadec-7-enoic acidBenthic mat researchgate.netnih.gov
Skeletonema marinoi (Diatom)7(E)-9-keto-hexadec-7-enoic acidMarine diatom nih.govmdpi.com
Ulva lactuca (Green Alga)7(E)-9-keto-hexadec-7-enoic acidMarine green alga nih.govmdpi.com
Thalassiosira rotula (Diatom)7(E)-9S-hydroxy-hexadec-7-enoic acidMarine diatom nih.gov
Nitzschia shiloi (Diatom)9-hydroxyhexadec-7E-enoic acid, 9-ketohexadec-7E-enoic acidMarine diatom nih.gov

Biosynthesis and Metabolic Pathways of Hexadec 3 Enoic Acid

Precursor Utilization and Initial Enzymatic Transformations

The biosynthesis of hexadec-3-enoic acid, specifically the trans-Δ³-hexadecenoic acid isomer, is predominantly observed in the chloroplasts of higher plants and green algae. nih.govnih.gov The primary precursor for its synthesis is palmitic acid (16:0), a saturated fatty acid produced through the de novo fatty acid synthesis pathway within the plastids. annualreviews.orgresearchgate.net

The initial and critical step in the formation of trans-3-hexadecenoic acid involves the modification of palmitic acid that is already incorporated into a specific glycerolipid, phosphatidylglycerol (PG). nih.govnih.gov Evidence suggests that the substrate for the desaturation reaction is a 16:0-containing PG molecular species. nih.gov This indicates that the enzymatic transformation does not occur on a free fatty acid but rather on a fatty acid esterified to the sn-2 position of the glycerol (B35011) backbone of PG. oup.com This specificity highlights a targeted pathway for the synthesis of this unique fatty acid, ensuring its presence in a particular lipid class within a specific subcellular compartment.

De Novo Synthesis Pathways

The de novo synthesis of the precursor, palmitic acid, occurs in the plastids via the fatty acid synthase (FAS) complex. This process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). aocs.orgnih.gov Malonyl-CoA then serves as the two-carbon donor for the sequential elongation of the growing acyl chain, which is attached to an acyl carrier protein (ACP). aocs.org

The synthesis of palmitoyl-ACP (16:0-ACP) is the result of seven cycles of condensation, reduction, dehydration, and a second reduction, catalyzed by a series of enzymes constituting the FAS complex. aocs.org Once synthesized, palmitic acid can be released or, in the context of trans-3-hexadecenoic acid biosynthesis, be incorporated into phosphatidylglycerol.

The key enzymatic step is the introduction of a double bond in the trans configuration at the Δ³ position of the 16-carbon acyl chain of PG. This reaction is catalyzed by a specific trans-desaturase. nih.gov While the exact enzyme responsible for this transformation has not been fully characterized in all organisms, studies have shown that its activity is light-dependent and located within the thylakoid membranes of the chloroplast. nih.govoup.com

It is important to distinguish this from other desaturases, such as the stearoyl-ACP desaturase (SAD) which introduces a cis double bond at the Δ⁹ position of stearic acid, or the FAD2 and FAD6 desaturases that act on oleic acid. frontiersin.orgnih.govnih.gov The formation of other hexadecenoic acid isomers, such as palmitoleic acid (9cis-16:1) and sapienic acid (6cis-16:1), involves different desaturases, namely Δ⁹-desaturase and Δ⁶-desaturase (FADS2), respectively, acting on palmitic acid. nih.govnih.govplos.org

Table 1: Key Enzymes in Hexadecenoic Acid Isomer Biosynthesis

Hexadecenoic Acid IsomerPrecursorKey EnzymeEnzyme Class
trans-3-Hexadecenoic acidPalmitoyl-phosphatidylglyceroltrans-Δ³-DesaturaseDesaturase
Palmitoleic acid (9cis-16:1)Palmitic acidΔ⁹-Desaturase (SCD-16)Desaturase
Sapienic acid (6cis-16:1)Palmitic acidΔ⁶-Desaturase (FADS2)Desaturase

The genetic regulation of fatty acid desaturation is a complex process involving transcriptional control in response to various environmental and developmental cues. While the specific regulators of the trans-3-hexadecenoic acid desaturase are not fully elucidated, the regulation of other desaturases provides a framework for understanding this control.

In plants, the expression of fatty acid desaturase genes, such as SAD, FAD2, FAD3, FAD7, and FAD8, is influenced by factors like temperature and light. frontiersin.orgnih.govfrontiersin.org For instance, the transcription of some desaturase genes is upregulated by light, which aligns with the light-dependent synthesis of trans-3-hexadecenoic acid. nih.govfrontiersin.org

Transcription factors play a crucial role in this regulation. In Arabidopsis, MYB115 and MYB118 have been identified as key transcriptional activators of two Δ⁹ palmitoyl-ACP desaturase genes responsible for the synthesis of omega-7 monounsaturated fatty acids in the endosperm. nih.gov In other organisms, transcription factors like sterol regulatory element-binding proteins (SREBPs) and the dual-functional regulator FadR in E. coli are known to globally regulate fatty acid synthesis and desaturation. nih.gov The regulation of these enzymes can also occur at the post-transcriptional level, where the stability of the enzyme itself is modulated by environmental conditions like temperature. usda.gov

Elongation Systems and Desaturase Activities

Intermediary Metabolism and Integration into Lipid Networks

trans-3-Hexadecenoic acid is almost exclusively found esterified to phosphatidylglycerol in the thylakoid membranes of chloroplasts. pnas.orgmdpi.com This specific localization suggests a crucial role in the structure and function of the photosynthetic apparatus.

The presence of trans-3-hexadecenoic acid in phosphatidylglycerol is important for the organization of the light-harvesting complex II (LHCII), the major antenna complex of photosystem II. oup.comresearchgate.net Specifically, PG containing this fatty acid is thought to be involved in the stabilization of the oligomeric state of LHCII. oup.comresearchgate.net The levels of trans-3-hexadecenoic acid can change in response to environmental factors like light intensity and temperature, which in turn affects the structure of LHCII and the efficiency of photosynthesis. oup.comresearchgate.net This indicates its role as a key component in the dynamic remodeling of thylakoid membranes to maintain photosynthetic function under varying conditions.

The synthesis of fatty acids is an energy-intensive process, requiring ATP for the acetyl-CoA carboxylase reaction and NADPH for the reductive steps in the FAS cycle. aocs.org These energy and reducing equivalents are primarily supplied by the light reactions of photosynthesis within the chloroplast, further integrating the synthesis of this specialized fatty acid with the primary metabolic activity of the organelle. The regulation of acetyl-CoA carboxylase is a key control point that balances the flow of carbon between fatty acid synthesis and other metabolic pathways like the TCA cycle. researchgate.net

Role as a Metabolic Intermediate in Lipid Homeostasis

Catabolism and Degradation Mechanisms

The catabolism of this compound is a fascinating example of how metabolic pathways adapt to handle variations in substrate structure. While the core process is beta-oxidation, the location of the double bond in this compound necessitates an initial isomerization step before it can be fully degraded.

Beta-Oxidation Pathways of Unsaturated Fatty Acids

Beta-oxidation is the central pathway for the degradation of fatty acids. wikipedia.org This process involves a cycle of four enzymatic reactions that result in the removal of a two-carbon unit in the form of acetyl-CoA from the acyl-CoA molecule. wikipedia.orglibretexts.org For saturated fatty acids, this cycle repeats until the entire chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for complete oxidation and ATP production. wikipedia.orgnih.gov

However, the degradation of unsaturated fatty acids like this compound presents a challenge to the standard beta-oxidation enzymes. researchgate.net The double bond's position and configuration (cis or trans) can halt the process. Specifically, the presence of a double bond at an odd-numbered carbon, such as the delta-3 position in this compound, results in the formation of a 3-enoyl-CoA intermediate after one or more cycles of beta-oxidation. genome.jpexpasy.org This intermediate is not a substrate for the next enzyme in the standard pathway, acyl-CoA dehydrogenase. genome.jp To overcome this obstacle, an auxiliary enzyme is required to modify the double bond's position. genome.jpexpasy.org

Specific Enzymes and Their Roles in this compound Breakdown

The key to unlocking the complete degradation of this compound lies in the action of a specific isomerase.

Enoyl-CoA Isomerase: The Crucial Modifying Enzyme

The primary enzyme responsible for enabling the beta-oxidation of this compound is enoyl-CoA isomerase , also known as delta-3, delta-2-enoyl-CoA isomerase. genome.jpebi.ac.ukwikipedia.org This enzyme catalyzes the isomerization of the cis- or trans-Δ³ double bond to a trans-Δ² double bond. genome.jpebi.ac.ukwikipedia.org

The degradation of hexadec-3-enoyl-CoA would proceed as follows:

Initial Beta-Oxidation Cycle: Hexadec-3-enoyl-CoA undergoes one cycle of beta-oxidation, yielding one molecule of acetyl-CoA and tetradec-1-enoyl-CoA. However, the starting molecule already has a double bond at position 3. Therefore, after activation to hexadec-3-enoyl-CoA, it directly encounters the issue of the double bond's position.

Action of Enoyl-CoA Isomerase: Enoyl-CoA isomerase acts on hexadec-3-enoyl-CoA, converting it to trans-hexadec-2-enoyl-CoA. ebi.ac.ukwikipedia.org This new molecule is a standard substrate for the second enzyme of the beta-oxidation pathway, enoyl-CoA hydratase. wikipedia.org

Completion of Beta-Oxidation: With the double bond now in the correct trans-Δ² position, the remainder of the fatty acid chain can be completely degraded through the standard beta-oxidation spiral, yielding a total of eight acetyl-CoA molecules. wikipedia.org

Enoyl-CoA isomerase exists in different isoforms, with both mitochondrial and peroxisomal forms identified in various organisms, including humans. ebi.ac.ukebi.ac.uknih.gov This indicates the importance of this enzymatic function in fatty acid metabolism across different cellular compartments.

Interactive Data Table: Key Enzymes in this compound Catabolism

Enzyme NameEC NumberFunction in this compound BreakdownCellular Location
Enoyl-CoA Isomerase 5.3.3.8Isomerizes the Δ³ double bond to a trans-Δ² double bond. genome.jpebi.ac.ukMitochondria, Peroxisomes
Acyl-CoA Dehydrogenase 1.3.8.7 (VLCAD), 1.3.8.8 (LCAD), 1.3.8.1 (MCAD), 1.3.8.6 (SCAD)Catalyzes the initial dehydrogenation in subsequent beta-oxidation cycles.Mitochondria
Enoyl-CoA Hydratase 4.2.1.17Hydrates the trans-Δ² double bond. wikipedia.orgMitochondria
3-Hydroxyacyl-CoA Dehydrogenase 1.1.1.35Dehydrogenates the L-3-hydroxyacyl-CoA intermediate. wikipedia.orgMitochondria
Beta-Ketothiolase 2.3.1.16Cleaves the 3-ketoacyl-CoA to release acetyl-CoA. wikipedia.orgMitochondria

Biological Functions and Molecular Mechanisms of Hexadec 3 Enoic Acid

Roles in Cellular Architecture and Membrane Dynamics in Non-Human Systems

Hexadec-3-enoic acid, specifically the (3E)-isomer, is a crucial component of cellular membranes in certain non-human organisms, where it contributes to the structural integrity and functionality of these vital barriers. nih.govresearchgate.net

In higher plants, (3E)-hexadec-3-enoic acid is uniquely found esterified at the sn-2 position of phosphatidylglycerol (PG), a key phospholipid in the thylakoid membranes of chloroplasts. nih.govresearchgate.netanu.edu.au The presence of this specific fatty acid within PG is linked to the biogenesis and structural organization of the light-harvesting chlorophyll (B73375) a/b-protein complex (LHCII), which is essential for photosynthesis. anu.edu.aunih.gov Studies on mutants of the green alga Chlamydomonas reinhardtii that lack this lipid have shown deficiencies in the normal assembly of LHCII. The introduction of PG containing trans-Δ3-hexadecenoic acid into these mutants helps restore the normal structure and oligomerization of the complex, indicating its role in stabilizing these photosynthetic structures. nih.gov

In the fungal kingdom, fatty acids with a Δ3(E)-double bond are characteristic components of glycosylceramides, which are important constituents of the plasma membrane and are involved in lipid raft architecture. nih.govresearchgate.net These specialized membrane domains are crucial for various cellular processes, including signaling and transport. The level of Δ3(E)-unsaturation in these fungal lipids can vary depending on environmental factors like temperature and may be important for the yeast-mycelium phase transition in dimorphic fungi. nih.govasm.org This structural role in fungal membranes makes the biosynthetic pathway of these fatty acids a potential target for antifungal agents. nih.gov

Table 1: Presence of (3E)-Hexadec-3-enoic Acid in Cellular Structures

Organism Group Cellular Component Lipid Class Specific Role
Higher Plants & Algae Thylakoid Membranes (Chloroplasts) Phosphatidylglycerol (PG) Biogenesis and stabilization of the light-harvesting complex (LHCII) anu.edu.aunih.gov

Involvement as a Signaling Molecule or Precursor to Bioactive Lipids

Beyond its structural roles, this compound is involved in the complex world of biochemical signaling, both as a precursor to potent signaling molecules and potentially as a signal itself.

Contribution to Inter-organismal Chemical Communication (e.g., in plants)

This compound has been identified as a plant metabolite, for instance in Glycine max (soybean). nih.gov While direct evidence of its role as a long-distance signaling molecule between plants is still emerging, its derivatives play a clear role in chemical communication. For example, esters of hex-3-enoic acid, such as butyl (3E)-hex-3-enoate, are investigated for their role in insect pheromone signaling. This suggests that the this compound backbone can be modified by organisms to produce signals for inter-species communication, such as attracting pollinators or deterring herbivores. annualreviews.org

Furthermore, as a component of plant lipids, this compound can be a source for volatile compounds that mediate plant-to-plant and plant-to-insect communication. asm.orgfrontiersin.org

Precursor for Oxylipin Production and Related Biochemical Cascades

This compound is a C16 unsaturated fatty acid and can serve as a substrate for the synthesis of oxylipins, a large family of oxygenated fatty acid derivatives with diverse signaling functions in plants. frontiersin.orgnih.gov Plant oxylipin synthesis often begins with the release of polyunsaturated fatty acids from chloroplast membranes. frontiersin.orguni-hohenheim.de

The jasmonic acid (JA) biosynthesis pathway, a major signaling cascade in plant defense and development, can start from either C18 or C16 fatty acids. uni-hohenheim.deresearchgate.net In the C16 pathway, hexadecatrienoic acid (16:3) is converted through a series of enzymatic steps involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) into dinor-12-oxo-phytodienoic acid (dn-OPDA). researchgate.netresearchgate.net This precursor is then further metabolized to produce jasmonic acid. uni-hohenheim.denih.gov As a C16 fatty acid present in chloroplasts, this compound is positioned within the primary site of oxylipin biosynthesis and can be modified to enter these cascades. cymitquimica.comannualreviews.org These oxylipins are critical for regulating responses to wounding, pathogen attacks, and other environmental stresses. nih.govnih.gov

Influence on Organismal Physiology (excluding human clinical effects)

The influence of this compound extends to the broader physiological functions of non-human organisms, from energy metabolism to defense against microbes.

Contribution to Energy Storage and Utilization in Non-Human Organisms

Fatty acids are the most significant form of stored energy in many organisms, particularly insects. annualreviews.orgmdpi.comnih.gov They are stored in an anhydrous form as triacylglycerols (TAGs) within the fat body, a tissue analogous to the vertebrate liver and adipose tissue. nih.govfrontiersin.orgbiologists.com These lipid reserves are more energy-dense than glycogen (B147801) and are crucial for fueling high-energy activities like prolonged flight, as well as for survival during non-feeding periods such as diapause and metamorphosis. annualreviews.orgnih.gov

In plants, energy for the next generation is often stored as TAGs in seeds. A related compound, caleic acid, which shares the characteristic (3E)-double bond, is a major component of seed TAGs in certain plant species. researchgate.net This suggests that this compound can also be incorporated into TAGs, serving as a vital energy reserve to fuel germination and early seedling growth.

Table 2: Energy-Related Roles of this compound and Related Lipids

Organism Group Storage Form Primary Storage Tissue/Organ Physiological Process Fueled
Insects Triacylglycerols (TAGs) Fat Body Flight, Metamorphosis, Diapause, Reproduction annualreviews.orgnih.govfrontiersin.org

Potential Antimicrobial and Antifungal Activities in Biological Contexts

There is growing evidence that fatty acids and their derivatives, including this compound, play a role in the defense of organisms against microbial pathogens. d-nb.infomdpi.comresearchgate.net The antimicrobial action of fatty acids often involves the disruption of the pathogen's cell membrane, where they can interfere with electron transport chains and oxidative phosphorylation. researchgate.net

Unsaturated long-chain fatty acids, in particular, demonstrate notable activity against Gram-positive bacteria. asm.org In marine organisms, various fatty acids have been identified as possessing antibacterial and antifungal properties. asm.orgd-nb.info For example, a lipopeptide containing a C16 unsaturated fatty acid, pseudoalteropeptide A, was isolated from a marine bacterium and showed cytotoxic activity. portlandpress.com

Specifically concerning the Δ3(E)-unsaturated structure, its presence in fungal glycosylceramides has been linked to the susceptibility of fungi to certain antifungal proteins. nih.gov The enzyme responsible for creating this double bond, a Δ3(E)-desaturase, is considered a key factor in this interaction. researchgate.netnih.gov This suggests that the presence of this compound within the fungal membrane itself can be a determinant of the organism's vulnerability, making the lipid and its biosynthetic pathway significant in the context of host-pathogen interactions. nih.govfrontiersin.org

Role in Plant Stress Responses and Defense Mechanisms

Following a comprehensive review of available scientific literature, there is currently a notable lack of specific research detailing the direct role of this compound in plant stress responses and defense mechanisms. While the broader class of fatty acids and their derivatives, known as oxylipins, are well-documented as crucial signaling molecules in plant defense, specific studies focusing on this compound are not prominently available. nih.govfrontiersin.org

Plants utilize a complex arsenal (B13267) of chemical defenses to fend off pathogens and herbivores. nih.gov These defenses are often orchestrated by signaling pathways initiated by the perception of stress. Key phytohormones like jasmonic acid and salicylic (B10762653) acid, which are themselves derived from fatty acids, play central roles in activating defense-related genes and mounting a systemic response. frontiersin.orgnumberanalytics.com For instance, the jasmonic acid pathway is critical for defense against chewing insects and necrotrophic pathogens, while the salicylic acid pathway is primarily involved in responses to biotrophic pathogens. frontiersin.orgcwu.edu

Fatty acids are fundamental precursors to many of these defense compounds. For example, hexadecatrienoic acid (a C16 fatty acid with three double bonds) is a known precursor in the biosynthesis of "green leaf volatiles" (GLVs). researchgate.net These C6 aldehydes and alcohols are rapidly released upon tissue damage and function as airborne signals in plant-plant communication and defense against herbivores. researchgate.net

Research in model plants like Arabidopsis thaliana has elucidated intricate defense networks involving various proteins and metabolites. Acyl-CoA-binding proteins (ACBPs), for example, are involved in binding fatty acyl-CoA esters and have been shown to play a role in the plant defense response against bacterial pathogens by influencing the expression of pathogenesis-related genes. nih.gov However, a direct link between these processes and this compound has not been established in the reviewed literature.

While information on this compound's specific function is scarce, related molecules have been investigated. For example, (Z)-3-hexenol, a C6 volatile, has been shown to integrate drought and cold stress signaling in tea plants by modulating abscisic acid (ABA) homeostasis. nih.govnih.gov This highlights the importance of lipid-derived molecules in mediating plant responses to abiotic stress.

Research Findings on Related Compounds in Plant Defense

Given the limited data on this compound, the table below summarizes findings on related fatty acid derivatives and their documented roles in plant stress and defense to provide context.

Compound/ProteinPlant SpeciesStressor/ProcessObserved Role/Mechanism
(Z)-3-Hexenol Tea (Camellia sinensis)Cold and Drought StressIntegrates stress tolerance by stimulating abscisic acid (ABA) glucosylation. nih.govnih.gov
Hexadecatrienoic acid (16:3) Arabidopsis thalianaTissue DisruptionPrecursor for the biosynthesis of green leaf volatiles (GLVs) like (Z)-3-hexenal, which are involved in defense signaling. researchgate.net
ACBP3 (Acyl-CoA-Binding Protein 3) Arabidopsis thalianaBacterial Pathogen (Pseudomonas syringae)Binds polyunsaturated acyl-CoA esters; overexpression enhances resistance to biotrophic pathogens via an NPR1-dependent pathway. nih.gov
Jasmonic Acid GeneralHerbivory, Necrotrophic PathogensKey signaling hormone that regulates the expression of defense genes against various stressors. frontiersin.orgnumberanalytics.com
Salicylic Acid GeneralBiotrophic PathogensPrimary signaling hormone that mediates defense, leading to systemic acquired resistance (SAR). frontiersin.orgnumberanalytics.com

Advanced Analytical Methodologies for Hexadec 3 Enoic Acid Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone of lipid analysis, providing the means to separate individual fatty acids from complex mixtures, a critical step for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis and profiling of fatty acids. Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). researchgate.net This process involves transesterification of lipids using reagents like boron trifluoride (BF3) in methanol. mdpi.com

Table 1: Typical Parameters for GC-MS Analysis of Fatty Acids

Parameter Description Common Examples
Derivatization Agent Converts fatty acids to volatile esters (FAMEs). Boron trifluoride (BF3)-Methanol, Methanolic HCl
GC Column Stationary phase used for separation. Fused-silica capillary columns (e.g., DB-23, SP-2560)
Carrier Gas Mobile phase gas. Helium, Hydrogen
Ionization Mode Method of ionization in the MS source. Electron Ionization (EI), Chemical Ionization (CI)
MS Analyzer Mass separator. Quadrupole, Time-of-Flight (TOF)

For the analysis of fatty acids within complex biological matrices such as plasma, tissues, or cellular extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method. unitn.itnih.gov LC-MS/MS offers several advantages over GC-MS, including the ability to analyze underivatized fatty acids and handle a wider range of lipid classes in a single run. researchgate.netresearchgate.net

Reversed-phase liquid chromatography is commonly employed, where fatty acids are separated based on their hydrophobicity, which is influenced by both chain length and the degree of unsaturation. unitn.it This allows for the separation of Hexadec-3-enoic acid from other fatty acids. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, enabling the quantification of low-abundance species. researchgate.net This is particularly important in metabolomics studies where subtle changes in fatty acid concentrations can be indicative of different physiological or pathological states. nih.gov The coupling of LC with high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF) or Orbitrap further enhances identification accuracy by providing precise mass measurements. nih.govnih.gov

Table 2: Common Approaches in LC-MS/MS for Fatty Acid Analysis

Parameter Description Typical Implementation
Chromatography Mode Separation principle. Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC) nih.gov
Column Chemistry Stationary phase. C18, C8 nih.gov
Mobile Phase Solvents used for elution. Acetonitrile, Methanol, Water with additives like ammonium (B1175870) acetate (B1210297) or formic acid researchgate.net
Ionization Source Interface between LC and MS. Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) google.com
Scan Mode MS data acquisition method. Multiple Reaction Monitoring (MRM), Full Scan with high resolution researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Mass Spectrometry for Structural Elucidation and Isomer Differentiation

Beyond quantification, mass spectrometry is a powerful tool for elucidating the precise chemical structure of fatty acids, a critical task for distinguishing between isomers.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of analytes on a surface with minimal to no sample preparation. rsc.orgd-nb.info This makes it exceptionally well-suited for in situ analysis and chemical imaging of fatty acids like this compound directly from biological tissues. nih.govresearchgate.net

In DESI-MS, a charged solvent spray is directed at the sample surface, desorbing and ionizing molecules which are then analyzed by the mass spectrometer. nih.gov This technique has been used to profile lipids, including free fatty acids, in various biological contexts, such as distinguishing cancerous from healthy tissue or analyzing individual oocytes and embryos. rsc.orgplos.org Fatty acids are typically detected in the negative ion mode as deprotonated molecules [M-H]⁻. nih.gov The method's ability to map the spatial distribution of different lipids provides valuable insights into metabolic processes within the native biological environment. nih.gov

Table 3: Key Features of DESI-MS for In Situ Fatty Acid Analysis

Feature Description Relevance to this compound
Ambient Ionization Analysis is performed in the open air, directly on the sample. rsc.org Enables direct analysis of tissues or other biological surfaces without extraction.
Minimal Sample Prep No need for homogenization, extraction, or chromatography. d-nb.info Preserves the native chemical state and spatial integrity of the analyte.
Chemical Imaging Can map the spatial distribution of specific m/z values across a surface. nih.gov Allows visualization of this compound distribution within a tissue section.
Ionization Mode Typically detects fatty acids in negative ion mode. nih.gov Detects the deprotonated molecule [C16H29O2]⁻.

Distinguishing between fatty acid isomers, especially locating the position of the double bond (e.g., in this compound vs. other C16:1 isomers), is a significant analytical challenge. biorxiv.org Tandem mass spectrometry (MS/MS) is indispensable for this purpose. acs.org Standard collision-induced dissociation (CID) of a deprotonated fatty acid often yields uninformative fragments. nih.gov Consequently, specialized MS/MS strategies have been developed.

These methods typically involve derivatizing the double bond to facilitate characteristic fragmentation. Techniques include:

Epoxidation: The double bond is converted to an epoxide, which upon CID, fragments at the epoxide ring, yielding diagnostic ions that reveal the original double bond location. biorxiv.orgnih.govresearchgate.net This can be achieved through chemical reactions or in situ using low-temperature plasma. researchgate.netresearchgate.net

Ozonolysis: Coupling ozonolysis with mass spectrometry (e.g., Ozone-induced Dissociation, OzID) cleaves the double bond to produce aldehydes and carboxylic acids whose masses are indicative of the double bond's position. rsc.orgnih.gov

Paternò-Büchi Reaction: This photochemical reaction with acetone (B3395972) modifies the double bond, leading to diagnostic fragments upon CID. biorxiv.org

These advanced MS/MS approaches are crucial for the unambiguous identification of this compound and for studying isomer-specific metabolism and function. nih.gov

Table 4: Comparison of Tandem MS Methods for Double Bond Localization

Method Principle Advantages
Epoxidation-CID Chemical conversion of C=C to an epoxide, followed by fragmentation. researchgate.net High reaction yield; produces clear diagnostic ions. researchgate.net
Ozone-Induced Dissociation (OzID) Ion-trap reaction with ozone cleaves the C=C bond. rsc.org Online, rapid, and provides clear structural information. rsc.org
Paternò-Büchi Reaction-CID Photochemical derivatization of the C=C bond. biorxiv.org Effective for generating diagnostic fragments. biorxiv.org

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for In Situ Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about fatty acids. aocs.org Both ¹H-NMR and ¹³C-NMR are used for structural analysis, quantification, and for probing metabolic pathways. nih.govnih.gov

¹H-NMR can be used to determine the fatty acid profile of an oil or extract by integrating the signals of specific protons, such as those on olefinic carbons, allylic carbons, and terminal methyl groups. aocs.org This allows for the quantification of total saturated, monounsaturated, and polyunsaturated fatty acids. researchgate.net High-resolution 2D NMR techniques can further help in assigning resonances and determining the position of double bonds along the acyl chain. nih.gov

For mechanistic studies, NMR is particularly valuable. chemrxiv.org By using ¹³C-labeled precursors, such as [¹³C]-acetate, researchers can trace the metabolic fate of these labels into newly synthesized fatty acids in real-time within living cells or organisms. chemrxiv.orgnih.gov This approach provides direct insight into fatty acid synthesis and metabolism, allowing for the investigation of enzyme activity and the effects of inhibitors on these pathways. chemrxiv.org The non-destructive nature of NMR allows for the monitoring of metabolic fluxes over time, offering a dynamic view of fatty acid metabolism that is highly complementary to the static snapshot provided by mass spectrometry. researchgate.net

Table 5: Applications of NMR Spectroscopy in Unsaturated Fatty Acid Research

NMR Technique Application Information Gained
¹H-NMR Quantification and Profiling Determines relative amounts of saturated, monounsaturated, and polyunsaturated fatty acids. aocs.org
¹³C-NMR Structural Analysis Provides detailed information on the carbon skeleton, including double bond positions. aocs.org
2D NMR (e.g., COSY, HSQC) Resonance Assignment Elucidates the connectivity of protons and carbons for unambiguous structural confirmation. nih.gov
¹³C-Isotope Tracing Mechanistic/Metabolic Studies Tracks the incorporation of labeled precursors into fatty acids to study metabolic pathways and fluxes in real-time. chemrxiv.org

Isotopic Tracing and Metabolomics Approaches for Pathway Elucidation

The elucidation of the biosynthetic and metabolic pathways of this compound, a unique fatty acid primarily found in the photosynthetic membranes of plants and algae, has been significantly advanced through the use of sophisticated analytical methodologies. Isotopic tracing, in particular, has provided crucial insights into its synthesis, while metabolomics offers a broader perspective on its integration within the cellular lipid network.

Isotopic Tracing Studies

Isotopic labeling experiments have been fundamental in tracing the metabolic precursors and understanding the enzymatic steps leading to the formation of trans-3-hexadecenoic acid. These studies typically involve supplying a stable or radioactive isotope-labeled precursor to a biological system and tracking the incorporation of the label into downstream metabolites over time.

One of the key findings from isotopic tracing studies is the identification of palmitic acid as the precursor for trans-3-hexadecenoic acid. annualreviews.org In Chlorella vulgaris, the conversion of palmitic acid to trans-3-hexadecenoic acid has been shown to be a light and molecular oxygen-dependent process. annualreviews.org Further research has demonstrated that the reduction of ¹⁴C-labeled trans-3-hexadecenoic acid back to ¹⁴C-palmitic acid occurs rapidly, indicating a dynamic relationship between these two fatty acids. annualreviews.org

Research on broad bean (Vicia faba) leaves, which contain significant amounts of trans-3-hexadecenoic acid, has shown that the synthesis of this fatty acid increases with leaf age and is absent in etiolated tissues, highlighting its connection to photosynthetic activity. nih.gov Chloroplasts isolated from broad bean leaves demonstrated the ability to synthesize fatty acids from [1-¹⁴C]acetate. nih.gov The distribution of the radiolabel among the synthesized fatty acids provided a quantitative look at the chloroplast's fatty acid synthesis machinery.

Table 1: Distribution of Radioactivity from [1-¹⁴C]acetate in Fatty Acids Synthesized by Isolated Broad Bean Chloroplasts

Fatty Acid Percentage of Total Radioactivity
Palmitic acid ~20%
Hexadecenoic acid ~5%
Stearic acid ~10%
Oleic acid ~60%

Data sourced from studies on fatty acid synthesis in broad bean chloroplasts. nih.gov

Further detailed investigations into the biosynthesis of trans-3-hexadecenoic acid were conducted using the green alga Dunaliella salina. nih.gov In these experiments, the alga was labeled with [³H]myristic acid, and the specific radioactivity of trans-3-hexadecenoic acid and other fatty acids was measured in different cellular compartments, namely the chloroplast envelopes and thylakoids. nih.gov The results indicated that while the cis-unsaturated fatty acids of key chloroplast lipids were rapidly labeled in the envelopes, trans-3-hexadecenoic acid became radioactive at a much slower rate, with higher specific radioactivity observed in the thylakoids. nih.gov This suggests that the final desaturation step to form trans-3-hexadecenoic acid occurs within the thylakoid compartment. nih.gov

Table 2: Specific Radioactivity of Fatty Acids in Dunaliella salina after Labeling with [³H]myristic acid

Fatty Acid Cellular Compartment Relative Specific Radioactivity (Envelope vs. Thylakoid)
cis-unsaturated fatty acids (in MGDG, SQDG, PG) Chloroplast Envelope Higher
cis-unsaturated fatty acids (in MGDG, SQDG, PG) Thylakoid Lower
trans-3-hexadecenoic acid Chloroplast Envelope Lower
trans-3-hexadecenoic acid Thylakoid Higher

Data derived from isotopic tracing studies in Dunaliella salina. nih.gov MGDG: Monogalactosyldiacylglycerol, SQDG: Sulfoquinovosyldiacylglycerol, PG: Phosphatidylglycerol.

These isotopic tracing studies have been instrumental in establishing that trans-3-hexadecenoic acid is synthesized from palmitic acid within the chloroplast, likely on a phosphatidylglycerol backbone, and that this process is intimately linked to the light-dependent reactions of photosynthesis.

Metabolomics Approaches

Metabolomics provides a powerful, high-throughput platform for the comprehensive analysis of the entire set of metabolites, including fatty acids, within a biological sample. This approach allows for a "snapshot" of the metabolic state of an organism under specific conditions. In the context of this compound research, untargeted metabolomics can be employed to identify and quantify this specific fatty acid along with a wide array of other lipids and related metabolites.

The primary analytical techniques used in metabolomics for fatty acid analysis include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods offer high sensitivity and selectivity, enabling the detection of low-abundance fatty acids. For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).

A typical metabolomics workflow for studying this compound would involve:

Sample Extraction: Extraction of total lipids from the plant or algal tissue of interest using organic solvents.

Derivatization (for GC-MS): Conversion of fatty acids to FAMEs.

Analytical Detection: Analysis of the extract using GC-MS or LC-MS to separate and identify the different fatty acid species based on their retention times and mass spectra.

Data Analysis: Use of bioinformatics tools to process the large datasets generated, identify statistically significant changes in metabolite levels between different experimental conditions (e.g., light vs. dark, different developmental stages), and map these changes onto metabolic pathways.

While specific, large-scale metabolomics studies focusing solely on this compound are not extensively reported, the existing literature on plant and algal lipidomics demonstrates the capability of these techniques to profile this fatty acid. For instance, studies on the apoplastic fluid of grapevine leaves have identified trans-3-hexadecenoic acid as a component of the total leaf fatty acid profile. researchgate.net

By combining metabolomics with isotopic labeling (a field often referred to as "stable isotope-assisted metabolomics"), researchers can gain even deeper insights. This approach not only identifies the presence and quantity of this compound but also reveals its metabolic flux—the rate at which it is being synthesized and turned over. This powerful combination allows for a dynamic view of the metabolic network and is poised to further unravel the intricate regulation and function of this compound in photosynthetic organisms.

Biotechnological and Enzymatic Synthesis of Hexadec 3 Enoic Acid for Research Applications

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic synthesis combines the precision of biocatalysts with the versatility of chemical reactions to create complex molecules. For fatty acids, this often involves using enzymes like lipases, esterases, and reductases to perform specific modifications on a carbon backbone. mdpi.comresearchgate.netnih.govnih.gov Lipases, for example, are widely used for the regioselective esterification and hydrolysis of triglycerides, which can be a key step in isolating or producing specific fatty acid isomers. google.comacs.org

Biocatalytic routes leverage enzymes to transform precursors into desired products under mild conditions. researchgate.net For instance, enoate reductases can stereospecifically reduce the carbon-carbon double bond in α,β-unsaturated carbonyl compounds, a reaction type that could be adapted to produce specific saturated derivatives from an unsaturated precursor like hexadec-3-enoic acid or, conversely, to work on a precursor to yield the desired double bond configuration. harvard.edumdpi.com Similarly, fatty acid hydratases catalyze the addition of water across a double bond, offering a route to hydroxylated fatty acids from unsaturated ones like hexadecenoic acid isomers. sci-hub.semdpi.com The development of biocatalytic cascades, where multiple enzymes work in sequence, allows for the multi-step synthesis of complex molecules like 2,15,16-trihydroxy hexadecanoic acid from natural precursors in a one-pot system. uni-greifswald.deresearchgate.net

Enzyme Discovery and Engineering for Specific Stereoisomer Production

The discovery of novel enzymes and the engineering of existing ones are pivotal for generating specific stereoisomers of fatty acids. Nature provides a vast library of biocatalysts, and modern bioinformatics and screening techniques allow for the identification of enzymes with desired activities. nih.gov Fatty acid hydratases, for example, have been identified from various microorganisms and can be classified based on their regioselectivity for hydrating different positions of a fatty acid's double bond. d-nb.infonih.govgoogle.com While many naturally occurring hydratases target the Δ9 position, screening and engineering efforts aim to discover enzymes that act on other positions, which would be essential for modifying a precursor at the Δ3 position. sci-hub.senih.gov

Protein engineering, through techniques like site-directed mutagenesis and directed evolution, allows for the modification of an enzyme's properties, such as its substrate specificity, regioselectivity, and stability. nih.govresearchgate.net For example, cytochrome P450 monooxygenases, known for hydroxylating fatty acids, have been engineered to alter their regioselectivity. Variants of a P450 from Bacillus amyloliquefaciens have been created that show greatly increased selectivity for in-chain positions (ω-7, ω-8, ω-9) of palmitic acid, demonstrating that selectivity can be precisely tuned. mdpi.com Similarly, lipases from Geotrichum candidum have been shown to be highly selective for the cis-9,trans-11 isomer of conjugated linoleic acid, allowing for its separation from other isomers. nih.gov This principle of engineering selectivity is directly applicable to the challenge of producing a specific isomer like (E)- or (Z)-hexadec-3-enoic acid.

Enzyme ClassCatalytic FunctionRelevance for this compound SynthesisRepresentative Research Findings
Lipases Esterification, Hydrolysis, TransesterificationStereoselective synthesis of precursors; Resolution of racemic mixtures. google.comCandida antarctica lipase (B570770) (CAL-B) used in chemoenzymatic synthesis of structured triacylglycerols containing C16 fatty acids. nih.govnih.gov
Fatty Acid Hydratases (FAHs) Addition of water to C=C double bondsIntroduction of a hydroxyl group at or near the Δ3 position as a precursor for further modification.FA-HY1 from Lactobacillus acidophilus shows broad substrate specificity for C16-C22 fatty acids. sci-hub.se Engineering efforts can alter regioselectivity. nih.gov
Enoate Reductases (ERs) Stereospecific reduction of activated C=C double bondsSaturation of a precursor with a double bond at the α,β-position (e.g., hexadec-2-enoic acid) to form a saturated backbone, or potential for reverse reaction. harvard.eduEnzymes from various microorganisms can reduce C=C bonds of unsaturated chemicals using NAD(P)H as a cofactor. mdpi.com
Cytochrome P450 Monooxygenases C-H bond hydroxylationIntroduction of functional groups at specific positions on the C16 backbone for further chemical or enzymatic conversion.A self-sufficient P450 from B. amyloliquefaciens was engineered to achieve 84% regioselectivity for ω-7 to ω-9 hydroxylation of palmitic acid. mdpi.com
Desaturases Introduction of C=C double bondsDirect synthesis by introducing a double bond at the Δ3 position of hexadecanoic acid.A Δ6-desaturase from Rhodococcus sp. was identified for producing cis-6-hexadecenoic acid. mdpi.com

Whole-Cell Biotransformations for Directed Synthesis

Whole-cell biotransformations utilize intact microorganisms as self-contained catalysts, which circumvents the need for costly enzyme purification and cofactor addition. asm.org Recombinant Escherichia coli is a common host for this purpose. For example, engineered E. coli strains have been developed to produce hydroxy fatty acids directly from glucose by expressing a fatty acid hydroxylase (CYP102A1) from Bacillus megaterium. unl.edu These systems can be optimized by enhancing the uptake of fatty acid substrates, for instance, by co-expressing transporter proteins like FadL. mdpi.com

Studies on various fatty acids demonstrate the potential of this approach. Candida tropicalis has been used for the direct biotransformation of nonanoic acid into azelaic acid with high yields. acs.org In another study, E. coli expressing enzymes from different organisms were used in an in vitro system with cell lysates to successfully synthesize 9,10-dihydroxyhexadecanoic acid from 9-hexadecenoic acid, showcasing the feasibility of multi-step enzymatic conversions. researchgate.net Overexpression of the dehydrase fabZ in E. coli led to a 20-fold increase in the production of cis-9-hexadecenoic acid compared to the wild type, highlighting how manipulating a single gene can direct synthesis towards a specific unsaturated product. nih.gov These examples serve as a blueprint for designing a whole-cell system to produce this compound from either a simple carbon source or a precursor fatty acid.

OrganismEngineering StrategySubstrate(s)Product(s)Key Finding
Escherichia coliOverexpression of β-hydroxyacyl-ACP dehydrase (fabZ)Glucosecis-9-Hexadecenoic acid20-fold higher production of cis-9-hexadecenoic acid compared to wild type. nih.gov
Escherichia coliExpression of fatty acid hydroxylase (CYP102A1) and thioesterase ('TesA); fadD knockoutGlucose10-Hydroxyhexadecanoic acid and other HFAsAchieved 58.7 mg/L of hydroxy fatty acids (HFAs) from glucose. unl.edu
Candida tropicalisWild-type strain (whole-cell biocatalyst)Nonanoic acidAzelaic acid (C9 dicarboxylic acid)Produced 30.1 g/L of azelaic acid with 90% molar yield via fed-batch biotransformation. acs.org
Escherichia coliCo-expression of Oleate Hydratase, ADH, and Baeyer-Villiger MonooxygenasePlant oilsC9 carboxylic acidsDevelopment of a cascade system using a whole-cell catalyst for fatty acid transformation. mdpi.com

Metabolic Engineering Strategies for Enhanced Biosynthesis in Model Organisms

To achieve high titers of a target fatty acid like this compound, the host organism's metabolism must be rewired to direct carbon flux towards the desired product. In model organisms such as E. coli, this involves a multi-pronged approach of overexpressing key biosynthetic genes, eliminating competing pathways, and ensuring a sufficient supply of precursors and cofactors.

The core of fatty acid synthesis (FAS) is an elongation cycle involving several key enzymes. nih.gov Studies have shown that overexpressing genes encoding these enzymes—such as β-ketoacyl-ACP synthase (fabB, fabF), β-ketoacyl-ACP reductase (fabG), β-hydroxyacyl-ACP dehydrase (fabA, fabZ), and enoyl-ACP reductase (fabI)—can significantly increase the total fatty acid output. nih.govnih.gov Specifically, co-expression of these genes in E. coli resulted in a 2.77-fold increase in hexadecanoic acid production. nih.gov The introduction of an efficient thioesterase is also crucial to release the final product as a free fatty acid. unl.edu

A critical aspect of producing unsaturated fatty acids is controlling the branch point between saturated and unsaturated pathways. In E. coli, the isomerase/dehydratase FabA initiates unsaturated fatty acid synthesis, while the condensing enzyme FabB is essential for elongating the unsaturated acyl chain. plos.org The ratio of these enzymes is a key determinant of the final product profile. nih.gov To produce this compound, one would need to introduce or engineer a desaturase that acts at the C3 position or modify the existing FAS system to generate the double bond at this specific location during elongation.

Furthermore, knocking out competing pathways is a common strategy. Deleting the acyl-CoA synthetase gene (fadD), which is the first step in the β-oxidation (degradation) pathway, prevents the breakdown of the produced fatty acids and has been shown to increase the accumulation of both free fatty acids and hydroxy fatty acids. unl.edu

Gene TargetEnzyme/FunctionEngineering StrategyImpact on C16 Fatty Acid Biosynthesis
accABCDAcetyl-CoA CarboxylaseOverexpressionIncreases the supply of malonyl-CoA, the primary building block for fatty acid elongation. unl.edu
fabH, fabB, fabFβ-Ketoacyl-ACP SynthasesOverexpressionDrives the condensation steps of the fatty acid elongation cycle. FabB is crucial for unsaturated fatty acid elongation. nih.govplos.org
fabGβ-Ketoacyl-ACP ReductaseOverexpressionCatalyzes the first reduction step in the elongation cycle. Overexpression led to a 2.77-fold increase in hexadecanoic acid. nih.gov
fabZ, fabAβ-Hydroxyacyl-ACP DehydratasesOverexpression / Ratio TuningFabA introduces the cis double bond for unsaturated fatty acid synthesis. Overexpressing fabZ increased cis-9-hexadecenoic acid production 20-fold. nih.gov Manipulating the FabA:FabZ ratio controls the saturated vs. unsaturated product profile. nih.govbiorxiv.org
fabIEnoyl-ACP ReductaseOverexpressionCatalyzes the final reduction step in each elongation cycle. nih.gov
'tesA (leadless)Acyl-ACP ThioesteraseExpressionCleaves the acyl chain from the Acyl Carrier Protein (ACP), releasing it as a free fatty acid and enabling pathway turnover. unl.edu
fadDAcyl-CoA SynthetaseKnockout/DeletionBlocks the entry of free fatty acids into the β-oxidation (degradation) pathway, increasing final product accumulation. unl.edu

In Vitro Enzymatic Systems for Pathway Reconstruction and Characterization

Reconstituting metabolic pathways in vitro using purified enzymes offers a powerful platform for fundamental studies and pathway optimization, free from the complexities of cellular regulation. biorxiv.orgnih.gov The entire E. coli fatty acid biosynthesis pathway, involving over a dozen purified proteins, has been successfully reconstituted. nih.gov Such cell-free systems allow for precise control over the concentration of each component, enabling researchers to identify rate-limiting steps and understand how different enzyme levels affect the product profile. nih.govnih.gov

These in vitro systems are invaluable for characterizing newly discovered or engineered enzymes within the context of the entire pathway. An engineered desaturase or isomerase designed to produce a Δ3 double bond could be plugged into the reconstituted system to verify its function and determine its efficiency. Furthermore, cell-free gene expression systems can be combined with in vitro synthesis pathways to rapidly prototype and test enzymes from various organisms without the need for traditional cloning and protein purification. biorxiv.org This approach was used to synthesize phospholipids (B1166683) in vitro by expressing acyltransferase genes in a cell-free system and feeding them with fatty acids synthesized in the same pot. biorxiv.org

ComponentFunction in In Vitro System
Acetyl-CoA & Malonyl-CoA Carbon source and chain extender units
Acetyl-CoA Carboxylase (AccABCD) Synthesizes malonyl-CoA from acetyl-CoA
Acyl Carrier Protein (ACP) Covalently holds the growing fatty acid chain and shuttles it between enzyme active sites
Malonyl-CoA:ACP Transacylase (FabD) Loads malonyl units onto ACP
Ketosynthases (FabH, FabB, FabF) Catalyze the C-C bond-forming condensation reactions for chain initiation and elongation
Ketoreductase (FabG) Performs the first reduction of the β-keto group
Dehydratases (FabA, FabZ) Dehydrate the β-hydroxyacyl-ACP; FabA also isomerizes the double bond to initiate unsaturation
Enoylreductase (FabI) Performs the second reduction to form a saturated acyl-ACP
Thioesterase (e.g., TesA) Hydrolyzes the final fatty acyl-ACP to release the free fatty acid product and regenerate free ACP
NAD(P)H Reducing equivalent (cofactor) for the reductase enzymes

Ecological and Environmental Significance of Hexadec 3 Enoic Acid

Role in Inter-organismal Interactions and Ecosystem Dynamics

(3E)-Hexadec-3-enoic acid has been identified as a plant metabolite in a variety of species, primarily located in the leaves. ebi.ac.ukthegoodscentscompany.com Its presence in foliage suggests a potential availability to herbivores and pathogens, forming a basis for possible inter-organismal interactions. The compound has been documented in several common plant species, indicating a widespread distribution. ebi.ac.ukthegoodscentscompany.comnih.govnih.gov

While direct evidence of Hexadec-3-enoic acid acting as a pheromone or a specific allelochemical is limited in current scientific literature, its role as a constituent of plant tissues places it at the interface of plant-environment interactions. For instance, the scent glands of certain predatory and phytophagous stink bugs contain "hexenoic acid" (though the specific isomer and chain length were not definitively identified as C16), which serves a defensive function through repellent and irritant effects. researchgate.net This highlights the potential for fatty acids of this class to act as semiochemicals, although further research is needed to determine if this compound itself has such a role.

The documented presence of (3E)-Hexadec-3-enoic acid in various plants is detailed in the table below.

Plant SpeciesCommon NameFamilyLocation Found
Vicia faba ebi.ac.ukBroad BeanFabaceaeLeaf
Trifolium pratense ebi.ac.ukthegoodscentscompany.comRed CloverFabaceaeLeaf
Glycine max nih.govSoybeanFabaceaeNot Specified
Aster alpinus nih.govAlpine AsterAsteraceaeNot Specified
Spinacea oleracea thegoodscentscompany.comSpinachAmaranthaceaeNot Specified

Participation in Biogeochemical Cycles and Nutrient Flow

The direct participation of this compound in large-scale biogeochemical cycles and nutrient flow has not been extensively documented. In general, fatty acids serve as crucial energy storage and structural molecules in organisms. nih.gov Upon decomposition, these organic molecules are broken down by microorganisms, contributing to the carbon cycle. au.dk Microbes are central to the turnover and supply of essential nutrients for plant growth through the degradation of organic matter. au.dk

While many fatty acid isomers are used as lipid biomarkers to trace the presence and activity of specific microbial communities in various environments, such a role has not yet been specifically established for this compound. uni-hamburg.deresearchgate.net Research on microbial lipids in soil and marine systems, for instance, often focuses on other unsaturated or branched-chain fatty acids to characterize communities involved in processes like methane (B114726) or nitrogen cycling. uni-hamburg.de

Adaptive Functions in Specific Habitats or Environmental Conditions

A significant and well-documented adaptive function of (3E)-Hexadec-3-enoic acid is its highly specific presence in the chloroplasts of higher plants and some algae. thegoodscentscompany.comresearchgate.net This fatty acid is almost exclusively found esterified to the sn-2 position of phosphatidylglycerol (PG), a major phospholipid component of the thylakoid membranes where photosynthesis occurs. researchgate.net

The unique structure and location of this fatty acid within the photosynthetic machinery are conserved across many higher plants, suggesting a crucial adaptive role related to the structure and function of photosystem II. researchgate.net Its presence is considered a characteristic feature of "hexadecanoic-acid-containing" or "16:3-plants."

Furthermore, some research suggests a potential role for leaf fatty acids, including trans-3-hexadecenoic acid, in adaptation to environmental stress. For example, older studies have investigated the relationship between the composition of leaf fatty acids and the process of cold hardening in citrus seedlings, implying a possible function in thermal adaptation. thegoodscentscompany.com

Biological ContextSpecific Role of (3E)-Hexadec-3-enoic AcidImplied Adaptive Function
Chloroplasts of Higher Plants A key component of Phosphatidylglycerol (PG) in thylakoid membranes. researchgate.netEssential for the proper structure and function of the photosynthetic apparatus.
Plant Stress Response Its levels may change in response to environmental conditions.Potentially involved in adaptation to thermal stress, such as cold hardening. thegoodscentscompany.com
Green Algae (Chlorella) Found as a constituent lipid. thegoodscentscompany.comComponent of photosynthetic membranes, similar to higher plants.

Emerging Research Directions and Future Perspectives

Systems Biology Approaches to Understand Hexadec-3-enoic Acid Metabolism

Systems biology offers a holistic framework to understand the complex interactions governing the metabolism of fatty acids like this compound. This approach moves beyond the study of individual components to analyze the entire biological system, integrating various levels of biological information. For fatty acid metabolism, this means examining not just the enzymes directly involved in its synthesis and degradation, but also the broader network of pathways that influence its flux and concentration within the cell.

Future research will likely employ systems biology models to simulate and predict the metabolic fate of this compound under different physiological and pathological conditions. These models can help identify key regulatory nodes and potential enzymatic bottlenecks in its metabolic pathways. While comprehensive systems biology studies specifically on this compound are not yet abundant, the methodologies developed for other fatty acids provide a clear roadmap.

Integration of Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics)

The integration of multiple "omics" datasets is a cornerstone of modern systems biology and holds immense potential for understanding this compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a multi-layered picture of how this fatty acid is regulated and what its downstream effects are.

Genomics: Identifying genetic variations that may influence the enzymes involved in this compound metabolism.

Transcriptomics: Studying the expression levels of genes encoding these enzymes in response to various stimuli. For instance, RNA-seq analysis of cells or tissues could reveal how the transcriptional machinery responds to the presence of this compound. researchgate.net

Proteomics: Quantifying the abundance and post-translational modifications of proteins involved in its metabolic pathways. This can provide a more direct measure of enzymatic activity than transcriptomics alone.

Metabolomics: Directly measuring the levels of this compound and other related metabolites in biological samples. This provides a snapshot of the metabolic state and can reveal previously unknown metabolic products. plos.org

A study on different hexadecenoic fatty acid positional isomers in colon cancer cells demonstrated how supplementation with these isomers can profoundly change the membrane lipidome, highlighting the power of metabolomics in this area. nih.gov While this study focused on other isomers, the methodology is directly applicable to investigating this compound.

Advanced Computational Modeling of Biosynthetic Pathways

Computational modeling is becoming an indispensable tool for dissecting complex biosynthetic pathways. For this compound, this can involve several levels of modeling:

Molecular Docking and Dynamics: Simulating the interaction of this compound or its precursors with the active sites of enzymes involved in its synthesis or modification. This can provide insights into substrate specificity and reaction mechanisms.

Flux Balance Analysis (FBA): A systems-level approach that predicts the flow of metabolites through a metabolic network to achieve a specific biological objective, such as maximizing biomass or producing a particular compound.

While specific computational models for this compound biosynthesis are not yet widely published, the general frameworks for modeling fatty acid synthesis are well-established and can be adapted.

Development of Novel Analytical Probes and Detection Methods

The ability to accurately detect and quantify specific fatty acid isomers is crucial for understanding their biological roles. The development of novel analytical probes and methods is a key area of emerging research.

For this compound, this includes:

Advanced Chromatographic Techniques: Methods like gas chromatography-mass spectrometry (GC-MS) with derivatization techniques, such as the use of dimethyl disulfide (DMDS) adducts, are essential for the precise determination of double bond position and geometry in monounsaturated fatty acids. nih.govifremer.fr Enantiomeric liquid chromatography-mass spectrometry is another powerful tool for separating and identifying triacylglycerols containing positional isomers of hexadecenoic acids. nih.gov

Fluorescent Probes: The design of fluorescent probes that can specifically bind to or be metabolized in a way that reports on the presence and dynamics of this compound in living cells would be a significant breakthrough. While such specific probes for this compound are yet to be developed, fluorescent probes for general fatty acid uptake and metabolism are available and provide a foundation for future development. biotium.com

The following table summarizes some of the analytical techniques used for the identification of hexadecenoic acid isomers:

Analytical TechniqueApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS) with DMDS adductsDetermination of double bond position and geometry. nih.govifremer.fr
Enantiomeric Liquid Chromatography-Mass SpectrometrySeparation and identification of triacylglycerols containing positional isomers. nih.gov
High-Performance Liquid Chromatography (HPLC)Separation of fatty acid isomers. nih.gov

Exploration of Undiscovered Biological Roles and Mechanisms

Perhaps the most exciting frontier in this compound research is the exploration of its yet unknown biological roles and the mechanisms through which it exerts its effects. While it is known to be a component of cellular membranes and a potential energy source, its specific signaling functions are largely uncharacterized. ontosight.aiontosight.ai

Research into other C16:1 isomers has revealed diverse biological activities, from anti-inflammatory and insulin-sensitizing effects to antimicrobial properties. mdpi.comatamanchemicals.comnih.gov For example, sapienic acid (cis-6-hexadecenoic acid) has been shown to be effective against Gram-positive bacteria. nih.gov It is plausible that this compound also possesses unique biological activities.

Future research will likely focus on:

Identifying specific protein targets: Does this compound bind to and modulate the activity of specific receptors or enzymes?

Elucidating signaling pathways: Does it act as a signaling molecule to regulate gene expression or cellular processes?

Investigating its role in disease: Could alterations in this compound levels be associated with specific diseases, making it a potential biomarker or therapeutic target?

The study of hexadecenoic fatty acid isomers in human plasma has already highlighted their potential as biomarkers for metabolic evaluation. nih.gov As analytical techniques become more refined, the specific contribution of this compound to these lipidomic profiles can be determined, opening new avenues for clinical research.

Q & A

Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and flame-retardant lab coats to prevent skin contact (EN 374/ISO 374 standards). Fume hoods are required during synthesis to avoid inhalation. Waste disposal must comply with local regulations (e.g., EPA guidelines). Institutional review board (IRB) approval is mandatory for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.